9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
Overview
Description
9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a useful research compound. Its molecular formula is C17H18BrN5O and its molecular weight is 388.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS: 1282514-63-9) is a complex organic molecule notable for its potential biological activities. Its molecular formula is with a molar mass of approximately 388.26 g/mol. The structural features of this compound include a bromine atom, a triazole ring, and an oxazepine moiety, which collectively contribute to its pharmacological properties.
Structural Characteristics
The compound's unique structure includes:
- Bromine Atom : Potential site for nucleophilic substitution.
- Triazole Ring : Known for participating in various chemical reactions and as a ligand in coordination chemistry.
- Oxazepine Moiety : Implicated in biological activity.
Biological Activity
Research indicates that This compound exhibits significant biological activity primarily through its inhibition of the phosphoinositide 3-kinase (PI3K) pathway. This pathway plays a critical role in regulating cell growth and proliferation, making it a target for anti-cancer therapies.
The inhibition of the PI3K pathway can lead to:
- Suppression of tumor growth.
- Induction of apoptosis in cancer cells.
Studies have shown that similar compounds can effectively suppress tumor growth in xenograft models at low doses by enhancing unbound drug exposure .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
GDC-0032 | Imidazobenzoxazepin | PI3K inhibitor; anti-cancer |
9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | Similar core structure | Potential anti-cancer activity |
5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyltriazole | Contains imidazole and triazole rings | Antifungal properties |
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of related triazole compounds against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the range of 10 to 30 µM against HL-60 leukemia cells .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to assess binding kinetics and thermodynamics. Such insights are crucial for optimizing the pharmacological properties of this compound for therapeutic use .
Properties
IUPAC Name |
9-bromo-2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O/c1-10(2)23-17(19-11(3)21-23)14-9-22-6-7-24-15-8-12(18)4-5-13(15)16(22)20-14/h4-5,8-10H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNPZPMVAIRRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)Br)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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